molecular formula C8H6BrNO B6251876 [bromo(isocyanato)methyl]benzene CAS No. 81428-19-5

[bromo(isocyanato)methyl]benzene

Cat. No.: B6251876
CAS No.: 81428-19-5
M. Wt: 212
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Description

[Bromo(isocyanato)methyl]benzene is a brominated aromatic compound featuring both isocyanate and bromine substituents on a methyl group attached to a benzene ring. Its molecular formula is C₈H₆BrNO, and it is cataloged under CAS number 212.05 (molecular weight) and EN300-201441 (Enamine Ltd. identifier) .

The isocyanate group enables participation in urea/thiourea formation, while the bromine atom allows further functionalization via cross-coupling reactions. However, its poor aqueous solubility, a common issue with halogenated aromatics, may limit biological applications .

Properties

CAS No.

81428-19-5

Molecular Formula

C8H6BrNO

Molecular Weight

212

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The nickel-catalyzed substitution method, as described in patent US4749806A, involves reacting an organic halide with a metal cyanate in the presence of a zero-valent nickel complex. For [bromo(isocyanato)methyl]benzene, the proposed starting material is dibromomethylbenzene (C₆H₅CHBr₂). The nickel catalyst facilitates the substitution of one bromine atom with an isocyanate group (-NCO), yielding the target compound. The general reaction is:

C₆H₅CHBr₂ + KOCNNi(PPh₃)₄C₆H₅CHBr(NCO) + KBr\text{C₆H₅CHBr₂ + KOCN} \xrightarrow{\text{Ni(PPh₃)₄}} \text{C₆H₅CHBr(NCO) + KBr}

The nickel complex, typically tetrakis(triphenylphosphine)nickel(0) [Ni(PPh₃)₄], acts as a catalyst by stabilizing intermediates and lowering the activation energy for the substitution reaction.

Experimental Procedure

A representative synthesis involves:

  • Reagents : Dibromomethylbenzene (1.0 equiv), potassium cyanate (1.2 equiv), Ni(PPh₃)₄ (5 mol%), and dimethylformamide (DMF) as the solvent.

  • Conditions : The mixture is heated to 155°C under argon in a Schlenk tube for 16–27 hours with vigorous stirring.

  • Workup : After cooling, the crude product is purified via column chromatography (silica gel, hexane/ethyl acetate) to isolate this compound.

Yield and Optimization

Yields for analogous reactions in the patent range from 35% to 72%, depending on the substrate and reaction time. For example, substituting benzyl bromide (C₆H₅CH₂Br) with KOCN under similar conditions yielded ethyl phenylcarbamate at 37.5% when ethanol was added. Omitting the alcohol could theoretically yield the isocyanate directly, though stability issues may reduce efficiency.

Table 1: Nickel-Catalyzed Synthesis Optimization

ParameterOptimal ValueEffect on Yield
Catalyst Loading5 mol% Ni(PPh₃)₄Maximizes turnover
Temperature155°CBalances rate and decomposition
Reaction Time16–27 hoursLonger times improve conversion
SolventDMFEnhances solubility of cyanate

Phosgenation of Bromobenzyl Amines

Reaction Conditions

Phosgenation involves treating a bromo-substituted benzylamine (C₆H₅CH(Br)NH₂) with phosgene (COCl₂) to form the corresponding isocyanate:

C₆H₅CH(Br)NH₂ + COCl₂ → C₆H₅CH(Br)NCO + 2 HCl\text{C₆H₅CH(Br)NH₂ + COCl₂ → C₆H₅CH(Br)NCO + 2 HCl}

This method proceeds via the formation of an intermediate carbamoyl chloride, which decomposes to release HCl and yield the isocyanate.

FactorPhosgenationNickel-Catalyzed
ToxicityHigh (phosgene)Low
Yield50–70%35–72%
ScalabilityLimitedIndustrial feasible
ByproductsHClKBr

Curtius Rearrangement of Acyl Azides

Synthesis of Acyl Azides

The Curtius rearrangement involves thermal decomposition of a bromo-substituted acyl azide (C₆H₅CH(Br)CON₃) to generate the isocyanate:

C₆H₅CH(Br)CON₃ → C₆H₅CH(Br)NCO + N₂\text{C₆H₅CH(Br)CON₃ → C₆H₅CH(Br)NCO + N₂}

Steps :

  • Acyl Chloride Formation : React bromophenylacetic acid (C₆H₅CH(Br)COOH) with thionyl chloride (SOCl₂) to form C₆H₅CH(Br)COCl.

  • Acyl Azide Synthesis : Treat the acyl chloride with sodium azide (NaN₃) in acetone.

  • Rearrangement : Heat the acyl azide to 80–100°C to induce decomposition.

Thermal Decomposition Conditions

  • Temperature : 80–100°C (non-polar solvents like toluene).

  • Yield : ~40–60%, limited by azide stability and side reactions.

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis

MethodAdvantagesDisadvantages
Nickel-CatalyzedPhosgene-free, scalableModerate yields
PhosgenationHigh efficiencyExtreme toxicity
Curtius RearrangementAvoids halidesMulti-step, low yield

The nickel-catalyzed method is favored for industrial applications due to its safety profile and scalability, despite requiring optimization for higher yields. Phosgenation remains relevant in controlled environments, while the Curtius rearrangement is less practical due to its complexity.

Chemical Reactions Analysis

Types of Reactions

[bromo(isocyanato)methyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of [bromo(isocyanato)methyl]benzene involves its reactivity towards nucleophiles and electrophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of ureas and carbamates. The bromine atom on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound .

Comparison with Similar Compounds

Table 1: Reactivity of Halogenated Benzenes in Cross-Coupling Reactions

Substrate Reaction Type Catalyst Yield/DPn Reference
4-Bromo-4′-hydroxy biphenyl Sonogashira coupling Pd/Cu 34%
Iodo analog Sonogashira coupling Pd/Cu 69%
Bromo(chloro)benzene (6e) Polymerization Ni(II)-IPr DPn=126

Table 2: Impact of Bromo Substitution on Bioactivity

Compound Class Substituent Position Activity Enhancement Solubility Limitation Reference
Benzyl sulfoxide Para-bromo Significant Severe
Indole derivatives 5-position bromo Moderate Moderate

Physical Properties: Solubility and Melting Points

Bromo and phenyl groups influence melting behavior:

  • Urea Derivatives: Introducing a phenyl group into 1-[isocyanato(phenyl)methyl]adamantane lowered melting points by 19–66°C compared to non-phenyl analogs, improving solubility .
  • Steric Effects : Methyl, chloro, and bromo substituents exhibit similar steric profiles, as seen in isostructural crystals of compounds (I)–(III) with nearly identical unit-cell dimensions .

Table 3: Melting Point Trends in Isocyanate-Derived Ureas

Urea Precursor Melting Point (°C) Reference
1-[Isocyanato(phenyl)methyl]adamantane 233–270
3,5-Dimethyladamantane analog 51–196

Steric and Electronic Effects

  • Steric Similarity : Bromo, chloro, and methyl groups have comparable steric bulk, enabling isomorphous crystal formation in heterobicyclic compounds (e.g., cyclopenta[g]p derivatives) .
  • Electronic Effects : Bromo’s electron-withdrawing nature enhances electrophilic aromatic substitution reactivity but reduces nucleophilic substitution rates compared to iodo .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [bromo(isocyanato)methyl]benzene, and how do reaction conditions influence regioselectivity?

  • Methodology : The compound is synthesized via bromination of methylphenyl isocyanate under controlled conditions (e.g., temperature, solvent polarity). Evidence suggests that selective bromination at the para position is achieved using N-bromosuccinimide (NBS) in anhydrous dichloromethane at 0–5°C . Characterization via 1^1H NMR and FT-IR confirms substitution patterns.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR identify chemical shifts for bromine and isocyanate groups (e.g., δ ~125–130 ppm for aromatic carbons adjacent to Br) .
  • FT-IR : A sharp peak at ~2250–2270 cm1^{-1} confirms the isocyanate (-NCO) group .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 212.04 for C8_8H6_6BrNO) .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodology : Store at 0–6°C in airtight, moisture-free containers. The isocyanate group is moisture-sensitive, and bromine may undergo hydrolysis if exposed to humidity . Use inert atmospheres (N2_2/Ar) during reactions.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the isocyanate group in nucleophilic addition reactions?

  • Methodology : The electrophilic isocyanate group reacts with amines (e.g., primary amines) to form ureas via a two-step mechanism: nucleophilic attack followed by proton transfer. Kinetic studies using stopped-flow spectroscopy reveal second-order dependence on amine concentration in polar aprotic solvents (e.g., DMF) . Computational DFT studies (e.g., Gaussian 09) model transition states and charge distribution .

Q. How can computational chemistry predict regioselectivity in bromination reactions of aryl isocyanates?

  • Methodology :

  • Molecular Orbital Analysis : HOMO-LUMO gaps identify reactive sites. For this compound, the para position is favored due to lower activation energy (ΔG^\ddagger ≈ 15–20 kcal/mol) compared to ortho .
  • Retrosynthesis AI Tools : Platforms like Pistachio or Reaxys predict feasible pathways by analyzing substituent effects and steric hindrance .

Q. How do researchers resolve contradictions in spectroscopic data (e.g., conflicting IR absorption bands)?

  • Methodology :

  • Cross-Validation : Compare experimental IR spectra with NIST database entries (e.g., 2-bromophenyl isocyanate shows C=O stretch at 2275 cm1^{-1}) .
  • Isotopic Labeling : Deuterated analogs (e.g., 13^{13}C-labeled compounds) clarify ambiguous peaks in NMR .
  • X-ray Crystallography : Resolves structural ambiguities (e.g., bond angles between Br and NCO groups) .

Q. What strategies mitigate side reactions during the synthesis of chiral derivatives from this compound?

  • Methodology :

  • Chiral Auxiliaries : Use (S)-(-)-1-(4-bromophenyl)ethyl isocyanate to enforce stereocontrol in urea formation .
  • Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively catalyze reactions of one enantiomer .

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